Chromocarb
Overview
Description
Mechanism of Action
Target of Action
Chromocarb, also known as Chromone-2-carboxylic acid, is a synthetic vasoprotectant . The primary target of this compound is the vascular wall . It acts to protect the vascular system, particularly in conditions where the vascular wall is under threat .
Mode of Action
It is known to significantly reduce the degradation of the vascular wall . This is achieved by reducing the permeability increase of the blood-brain barrier, shortening recovery time, lowering hydroxyproline levels in the cerebrospinal fluid, and decreasing the collagen content of the brain .
Biochemical Pathways
It is known to influence the pathways related to collagen metabolism and vascular wall integrity . By reducing the degradation of the vascular wall, this compound helps maintain the structural and functional integrity of the vascular system .
Result of Action
The primary result of this compound’s action is the protection of the vascular system. It achieves this by reducing the degradation of the vascular wall, thereby maintaining its structural and functional integrity . This results in a lesser permeability increase of the blood-brain barrier, a shorter recovery time, lower hydroxyproline levels in the cerebrospinal fluid, and a lesser decrease of the collagen content of the brain .
Preparation Methods
Chromocarb can be synthesized through various synthetic routes. One common method involves the reaction of chromone with carbon dioxide under high pressure and temperature conditions . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the carboxylation process. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Chromocarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chromone-2-carboxylic acid derivatives.
Reduction: Reduction of this compound can yield chromone derivatives with reduced functional groups.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
The major products formed from these reactions include various chromone derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Comparison with Similar Compounds
Chromocarb can be compared with other similar compounds, such as:
Chromone: Chromone is the parent compound of this compound and shares similar structural features.
Flavone: Flavone is another structurally related compound.
Coumarin: Coumarin is a benzopyrone derivative like this compound.
This compound’s uniqueness lies in its combination of vasoprotective properties and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-oxochromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGXWBCQGAWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045878 | |
Record name | Chromocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4940-39-0 | |
Record name | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4940-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromocarb [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | chromocarb | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chromocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4H-chromene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY38S0790W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chromocarb diethylamine in reducing blood-brain barrier permeability disruption?
A1: While the exact mechanism is not fully elucidated, research suggests that this compound diethylamine might act by protecting the structural integrity of blood vessels. In a study using collagenase to induce blood-brain barrier disruption, pretreatment with this compound diethylamine significantly reduced the degradation of the vascular wall. [] This protective effect was evidenced by reduced permeability, faster recovery time, lower hydroxyproline levels in cerebrospinal fluid, and preserved collagen content in brain capillary basal lamina. []
Q2: Has this compound diethylamine demonstrated efficacy in treating ocular inflammation?
A2: Yes, studies indicate that this compound diethylamine exhibits a protective effect against inflammation-induced blood-ocular barrier disruption. In a rabbit model of uveitis induced by clove oil, topical application of this compound diethylamine significantly reduced the leakage of radiolabeled serum albumin into the aqueous humor, indicating a preservation of barrier integrity. [] Notably, while lacking inherent anti-inflammatory properties, the compound showed comparable efficacy to prednisolone in mitigating corneal edema and blood-ocular barrier disruption. []
Q3: Can this compound diethylamine mitigate oxidative stress in ocular tissues following surgical procedures?
A3: Research suggests that this compound diethylamine exhibits potent antioxidant properties in the context of surgically induced oxidative stress in ocular tissues. A study investigated the effect of oral this compound diethylamine pretreatment on malondialdehyde levels (a marker of lipid peroxidation) in rabbit eyes following vitrectomy. [] The results demonstrated that this compound diethylamine effectively suppressed the increase in retinal malondialdehyde levels typically observed after vitrectomy, indicating a protective effect against oxidative damage. []
Q4: Are there any studies investigating the pharmacokinetic properties of this compound diethylamine?
A4: While limited information is available regarding the detailed pharmacokinetic profile of this compound diethylamine, one study investigated the kinetics of the compound in pigmented rabbits following a single ocular instillation. [] This study utilized a radiolabeled form of this compound to track its distribution and elimination. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of the compound.
Q5: Does this compound diethylamine show promise in treating venous insufficiency?
A5: Several clinical studies have explored the therapeutic potential of this compound diethylamine in managing peripheral venous insufficiency. Research has investigated its effects on venous compliance and capillary resistance in humans. [, ] Additionally, studies have assessed the venotropic effects of this compound diethylamine in patients with varices using Xenon-133. [] These studies provide valuable insights into the potential clinical applications of this compound diethylamine in addressing venous insufficiency.
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